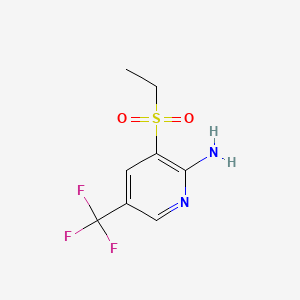
Ethyl 5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction of α,β-acetylenic oximes with suitable reagents. For instance, the reaction of 2-(1-hydroxylimino-1-chloro-methyl)-quinoxaline with sodium 1-aceto-1-ethoxycarbonyl-methide can yield the desired isoxazole derivative .
Industrial Production Methods: Industrial production methods often employ catalyst-free and microwave-assisted techniques to enhance efficiency and yield. These methods are designed to be eco-friendly and cost-effective, reducing the generation of waste and the use of toxic reagents .
化学反応の分析
Types of Reactions: Ethyl 5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oximes or other oxidized derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Reactions with nucleophiles or electrophiles to introduce different substituents on the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include alkyl halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while substitution reactions can introduce various functional groups onto the isoxazole ring .
科学的研究の応用
Ethyl 5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of Ethyl 5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
類似化合物との比較
- Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate
- Ethyl 3-methylpyrazole-5-carboxylate
- Ethyl 5-methyl-3-(quinoxalin-2-yl)-isoxazole-4-carboxylate
Comparison: Ethyl 5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic accessibility .
特性
分子式 |
C12H12N2O3 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC名 |
ethyl 5-(5-methylpyridin-2-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-16-12(15)10-6-11(17-14-10)9-5-4-8(2)7-13-9/h4-7H,3H2,1-2H3 |
InChIキー |
ZJWMVIVUYQYFFY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NOC(=C1)C2=NC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13714539.png)





![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate](/img/structure/B13714585.png)



